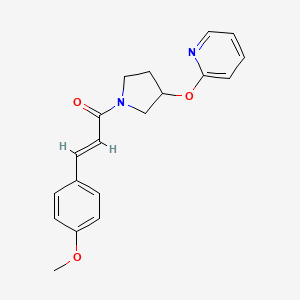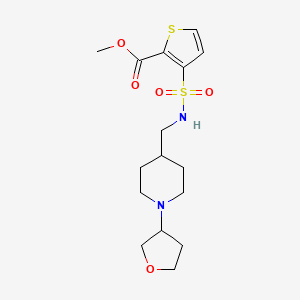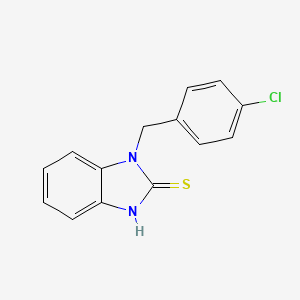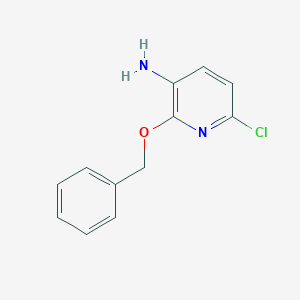
4-tert-butyl-N-(2-phenoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Selective Detection of Ba2+ Ion and Live Cell Imaging
A study by Ravichandiran et al. (2019) introduced a phenoxazine-based fluorescence chemosensor, 4PB, for the selective detection of Ba2+ ions, showcasing its high selectivity and sensitivity. This chemosensor operates through an intramolecular charge transfer (ICT) mechanism, confirmed by DFT studies, and has been successfully used for live cell imaging in MCF-7 cells, proving its cell permeability and capability for specific detection of Ba2+ in living cells (Ravichandiran et al., 2019).
Nucleophilic Substitutions and Radical Reactions
Tert-Butyl phenylazocarboxylates, similar in structure to 4-tert-butyl-N-(2-phenoxyethyl)benzamide, serve as versatile building blocks in synthetic organic chemistry. Jasch et al. (2012) have shown that these compounds undergo nucleophilic substitutions and radical reactions, enabling modifications of the benzene ring and the introduction of various functional groups, illustrating the compounds' utility in complex organic synthesis (Jasch et al., 2012).
Transformation by Ferrate(VI) Oxidation
Zheng et al. (2020) investigated the transformation of 4-tert-butylphenol by ferrate(VI) oxidation, highlighting the compound's environmental persistence and toxic effects. This study provides insights into the chemical's behavior under oxidative conditions, offering potential strategies for removing phenolic contaminants from water (Zheng et al., 2020).
Synthesis and Cytotoxic Activity
Purwanto et al. (2021) synthesized N-(4-tertbutylphenylcarbamoyl)benzamide and assessed its cytotoxic activity against HeLa cells. The compound displayed significant cytotoxicity, suggesting potential for further research as an anticancer agent. This study exemplifies the application of synthetic techniques in developing novel compounds with biomedical applications (Purwanto et al., 2021).
Environmental Impact of Synthetic Phenolic Antioxidants
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), such as this compound. The review highlights SPAs' widespread use and detection in various environmental matrices, raising concerns about their potential health effects. This comprehensive overview emphasizes the need for further research into SPAs' environmental behaviors and health impacts (Liu & Mabury, 2020).
Propriétés
IUPAC Name |
4-tert-butyl-N-(2-phenoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)16-11-9-15(10-12-16)18(21)20-13-14-22-17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOQXDPQVORXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320852 |
Source


|
| Record name | 4-tert-butyl-N-(2-phenoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204828 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
328029-37-4 |
Source


|
| Record name | 4-tert-butyl-N-(2-phenoxyethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-6-methoxypyrazolo[1,5-A]pyridine](/img/structure/B2658006.png)

![Methyl 3-[(4-fluoro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2658009.png)
![4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2658010.png)
![Methyl 3-[{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2658011.png)

![2,5-dichloro-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2658014.png)
![1,3,5-trimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B2658015.png)

![Ethyl 5-((4-chlorobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2658022.png)
![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)
